methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
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Overview
Description
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase (NOS), which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Amino-4-methylpyridine: Contains an amino group instead of an ester group, leading to different chemical properties and applications.
4-Methyl-N-(5-methylpyridin-2-yl)benzamide: Contains an amide group instead of an ester group, which affects its reactivity and uses.
These comparisons highlight the unique features of this compound, such as its specific ester functional group and its applications in various fields.
Properties
CAS No. |
2114759-87-2 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
BAWFBZICVKMKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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